Retro-indolicidin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

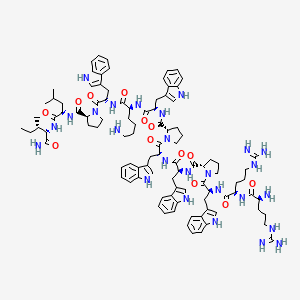

Structure

2D Structure

Properties

Molecular Formula |

C100H132N26O13 |

|---|---|

Molecular Weight |

1906.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C100H132N26O13/c1-5-57(4)85(86(103)127)123-92(133)76(45-56(2)3)117-93(134)82-36-20-42-124(82)96(137)79(48-60-53-112-71-31-13-8-25-65(60)71)120-88(129)74(34-16-17-39-101)116-90(131)77(46-58-51-110-69-29-11-6-23-63(58)69)118-94(135)83-37-22-44-126(83)98(139)81(50-62-55-114-73-33-15-10-27-67(62)73)122-91(132)78(47-59-52-111-70-30-12-7-24-64(59)70)119-95(136)84-38-21-43-125(84)97(138)80(49-61-54-113-72-32-14-9-26-66(61)72)121-89(130)75(35-19-41-109-100(106)107)115-87(128)68(102)28-18-40-108-99(104)105/h6-15,23-27,29-33,51-57,68,74-85,110-114H,5,16-22,28,34-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,131)(H,117,134)(H,118,135)(H,119,136)(H,120,129)(H,121,130)(H,122,132)(H,123,133)(H4,104,105,108)(H4,106,107,109)/t57-,68-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m0/s1 |

InChI Key |

URAYGHMKVDKOFC-GZCUHJJESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C1CCCN1C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Retro-indolicidin: A Technical Deep Dive into its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retro-indolicidin is a synthetic antimicrobial peptide (AMP) that has garnered interest for its potent biological activity, which mirrors that of its parent peptide, indolicidin. Indolicidin, a 13-amino acid cationic peptide rich in tryptophan, was first isolated from the cytoplasmic granules of bovine neutrophils. It is a member of the cathelicidin family of host defense peptides. The retro-analog, this compound, is a synthetic peptide with the reversed amino acid sequence of indolicidin. This guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on quantitative data, experimental protocols, and mechanistic insights. While specific quantitative data for this compound is often reported as being similar to indolicidin, this guide will primarily present the detailed data available for indolicidin as a reference point and will note the qualitative comparisons made in the literature for its retro-analog.

Discovery and Origin

Indolicidin was first identified in bovine neutrophils as a host defense peptide. Its unique composition, particularly its high tryptophan content, contributes to its broad-spectrum antimicrobial activity. This compound was synthesized to investigate the structure-activity relationship of indolicidin. The rationale behind its creation was to explore whether the biological activity of the peptide was dependent on its specific amino acid sequence or on the overall composition and physicochemical properties. Studies have shown that this compound exhibits antimicrobial and hemolytic activities that are very similar to those of indolicidin, suggesting that the precise sequence is not the sole determinant of its function.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of indolicidin. It is important to note that while direct comparative data for this compound is limited, the literature consistently suggests a similar activity profile.

Table 1: Antimicrobial Activity of Indolicidin (Minimum Inhibitory Concentration - MIC)

| Microorganism | Strain | MIC (µM) |

| Escherichia coli | ATCC 25922 | 32[1] |

| Multi-drug Resistant E. coli | MDR 1 | 32[1] |

| Multi-drug Resistant E. coli | MDR 2 | 32[1] |

| *Multi-drug Resistant E. coli | MDR 3 | 32[1] |

| Staphylococcus aureus | ATCC 25923 | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

| Candida albicans | ATCC 90028 | 8 |

Table 2: Cytotoxicity of Indolicidin and its Analogs (IC50)

| Cell Line | Peptide | IC50 (µM) | Reference |

| Calmodulin-stimulated phosphodiesterase | Indolicidin | In nanomolar range | [2] |

| Calmodulin-stimulated phosphodiesterase | Alanine analog of Indolicidin | Comparable to Indolicidin | [2] |

Table 3: Hemolytic Activity of Indolicidin

| Peptide | Concentration (µg/mL) | Hemolysis (%) |

| Indolicidin | 100 | >60% |

| Indolicidin Analog 1 | 100 | <10% |

| Indolicidin Analog 2 | 100 | <10% |

Note: The hemolytic activity of this compound is reported to be remarkably lower than that of indolicidin.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound and its parent peptide are crucial for reproducible research. The following sections outline the methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound, like indolicidin, can be synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF and couple it to the resin. The reaction progress can be monitored by a Kaiser test.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.

-

Final Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.

Materials:

-

Synthesized this compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Bacterial Culture: Grow the bacterial strains in CAMHB to the mid-logarithmic phase.

-

Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

Peptide Dilution: Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well plate.

-

Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxic effect of the peptide on eukaryotic cells.

Materials:

-

Human cell lines (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

MTT solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for indolicidin, and likely this compound, involves direct interaction with and disruption of microbial cell membranes. However, evidence also suggests intracellular targets.

Proposed Mechanism of Action for Indolicidin/Retro-indolicidin

References

- 1. Frontiers | Antimicrobial Efficacy of Indolicidin Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]

- 2. Indolicidin, a 13-residue basic antimicrobial peptide rich in tryptophan and proline, interacts with Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Retro-indolicidin: A Deep Dive into Structure and Conformational Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure and conformational behavior of retro-indolicidin, a synthetic analog of the naturally occurring antimicrobial peptide, indolicidin. By reversing the amino acid sequence of the parent peptide, this compound offers unique insights into the structural determinants of antimicrobial activity and serves as a valuable tool in the development of novel therapeutic agents. This document synthesizes key findings from spectroscopic analyses and outlines the experimental protocols crucial for its study.

Introduction to this compound

Indolicidin is a 13-residue cationic peptide (ILPWKWPWWPWRR-NH₂) isolated from bovine neutrophils, notable for its high content of tryptophan and proline residues.[1] Its retro-analog, this compound (RRWPWWPWKWPLI-NH₂), is a peptide with the same amino acid composition but a reversed sequence. Crucially, studies have demonstrated that the functional behavior of this compound is identical to that of its native counterpart.[2] This remarkable similarity in biological activity, including antibacterial potency and binding affinity for bacterial endotoxins like lipopolysaccharide (LPS), suggests that their gross conformational characteristics are highly comparable.[2] This equivalence makes the extensive structural data available for indolicidin a reliable proxy for understanding the conformation of this compound.

Conformational Analysis: Key Methodologies

The primary techniques for elucidating the structure of indolicidin and this compound are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide critical information about the peptide's secondary structure and three-dimensional fold in various environments.

CD spectroscopy is a powerful tool for assessing the secondary structure of peptides in solution.[3] It measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's backbone conformation.

Experimental Protocol: Peptide Analysis by CD Spectroscopy

-

Sample Preparation:

-

Dissolve the lyophilized peptide (this compound) in a suitable buffer, such as 10 mM sodium phosphate or 10 mM ammonium acetate, to a final concentration of 30-100 µM.[4][5] Optically inactive buffers are required to prevent interference.[6]

-

For membrane-mimicking studies, prepare small unilamellar vesicles (SUVs) by dissolving lipids (e.g., DMPC/DMPG at a 3:1 molar ratio) in a chloroform/methanol mixture, drying to a film, and rehydrating with buffer.[4] Homogenize the suspension by vortexing and sonication.

-

Incubate the peptide with the lipid vesicles or detergent micelles (e.g., SDS) at a defined peptide-to-lipid molar ratio (e.g., 1:50).[4]

-

-

Data Acquisition:

-

Use a calibrated spectropolarimeter (e.g., Jasco J-815).[5]

-

Acquire spectra in the far-UV range (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).[4][7]

-

Maintain a constant temperature (e.g., 20-30°C) using a thermostated cell holder.[4]

-

Set instrument parameters: scanning speed of 50-100 nm/min, a bandwidth of 1 nm, and a data pitch of 0.1-0.5 nm.[5][7]

-

Record multiple scans (e.g., 4-10) for each sample and average them to improve the signal-to-noise ratio.[7]

-

-

Data Processing:

-

Subtract a baseline spectrum of the buffer or lipid solution without the peptide.

-

Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the peptide concentration, path length, and number of residues.

-

Structural Insights from CD Spectra

Comparative analysis of indolicidin and this compound reveals nearly identical CD profiles, supporting their structural equivalence.[2]

-

In Aqueous Solution: Both peptides exhibit a spectrum characterized by a broad negative band around 200 nm. This feature is indicative of a largely unordered or random coil conformation.[2] A distinct positive band is also observed at approximately 228 nm, which is attributed to the electronic transitions of the numerous tryptophan side chains.[2]

-

In Membrane-Mimicking Environments (LPS-bound): Upon binding to bacterial lipopolysaccharide (LPS), a significant conformational change occurs. The spectra show a transition from a small positive band to a significant negative band at 228 nm.[2] This indicates a reorientation of the tryptophan residues as the peptide inserts into the hydrophobic environment of the lipid assembly. The remarkable similarity between the LPS-bound spectra of indolicidin and this compound underscores their shared mechanism of action.[2]

| Condition | Predominant Conformation | Key Spectral Features | Reference |

| Aqueous Buffer (pH 7.0) | Unordered / Random Coil | Broad negative band at ~200 nm; Positive band at ~228 nm (Tryptophan) | [2] |

| LPS-Bound State | Environment-induced ordering | Transition to a significant negative band at 228 nm | [2] |

| SDS Micelles / Lipid Vesicles | Turn conformations | Negative band at 225-227 nm (attributed to Trp and β-turns) | [8] |

NMR spectroscopy is the method of choice for determining the high-resolution, three-dimensional structure of peptides in solution.[9] It provides information on atomic-level distances and dihedral angles, allowing for the calculation of a structural ensemble.

Experimental Protocol: Peptide Structure Determination by NMR

-

Sample Preparation:

-

Dissolve the peptide to a high concentration (typically >0.5 mM) in a buffered solution (e.g., 10 mM MES, 20 mM NaCl) containing 5-10% D₂O for the spectrometer lock.[10][11] The pH should be maintained below 7.5 to observe amide protons.[10]

-

For membrane interaction studies, dissolve the peptide in the presence of perdeuterated detergent micelles, such as dodecylphosphocholine (DPC) or sodium dodecyl sulfate (SDS), at a concentration well above the critical micelle concentration.[12]

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K).[11]

-

TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (< 5 Å), which are used as distance restraints for structure calculation.[13]

-

COSY (Correlation Spectroscopy): Identifies through-bond proton connectivities.

-

-

Structure Calculation:

-

Assign all proton resonances using the combination of TOCSY and NOESY spectra.

-

Integrate NOESY cross-peaks and convert them into upper-limit distance restraints.

-

Use computational protocols, such as distance geometry (DG) and molecular dynamics (MD), to calculate an ensemble of structures that satisfy the experimental restraints.[9]

-

Refine the resulting structures in a full force field with explicit solvent.

-

Structural Insights from NMR Studies

While specific high-resolution NMR data for this compound is not as widely published as for indolicidin, the established structural homology allows for strong inferences. NMR studies of indolicidin reveal a highly flexible and environment-dependent structure.

-

In Aqueous Solution: The peptide exists in multiple conformations, appearing as a globular and amphipathic structure.[1] Severe signal overlap in NMR spectra under these conditions indicates a lack of a single, well-defined fold.[8]

-

In Membrane-Mimicking Environments (DPC/SDS Micelles): In the presence of detergent micelles, indolicidin adopts a more defined, extended conformation.[14] The structure is characterized as a wedge shape, with a central hydrophobic core formed by proline and tryptophan residues, flanked by positively charged regions at the termini.[14] This amphipathic arrangement is ideal for insertion into a lipid bilayer interface. Multiple conformations are still present, suggested to arise from different contacts between the two "WPW" motifs.[1] The backbone is well-defined between residues 3 and 11, featuring turn-like structures.[14]

| Environment | Structural Characteristics | Key Findings | Reference |

| Aqueous Solution | Globular, amphipathic, multiple conformations | Lacks a single well-defined structure | [1] |

| DPC Micelles (Zwitterionic) | Extended, wedge-shaped, amphipathic | Well-defined backbone (residues 3-11) with two half-turns. Tryptophan side chains fold against the backbone. | [14] |

| SDS Micelles (Anionic) | Extended, amphipathic | Similar to DPC structure but lacks one bend. Tryptophan side chains are less defined and extend away from the backbone. | [14] |

| 50% Trifluoroethanol (TFE) | Multiple conformations | Presence of multiple conformations confirmed | [1] |

Visualizations

Logical Workflow for Conformational Analysis

The following diagram illustrates the typical workflow for the structural and conformational analysis of this compound.

Caption: Workflow for this compound Conformational Analysis.

Peptide-Membrane Interaction Pathway

This diagram shows a simplified model of this compound's initial interaction with a bacterial cell membrane component, a critical step in its antimicrobial action.

Caption: this compound's Initial Membrane Interaction Pathway.

Conclusion

The structural analysis of this compound reveals a peptide with remarkable conformational plasticity, a key feature linked to its potent antimicrobial activity. While largely unstructured in aqueous environments, it undergoes a significant conformational rearrangement upon interacting with membrane-mimicking structures, adopting a well-defined amphipathic fold. Critically, extensive comparative studies show that this compound is a faithful structural and functional mimic of the native indolicidin peptide.[2] This understanding, derived from CD and NMR spectroscopy, provides a solid foundation for the rational design of new peptide-based therapeutics with enhanced stability and efficacy. The plasticity in its structure is not a liability but a crucial element of its broad-spectrum activity, allowing it to adapt to and disrupt diverse microbial membranes.

References

- 1. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasticity in structure and interactions is critical for the action of indolicidin, an antibacterial peptide of innate immune origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. 4.5. Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis [bio-protocol.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cmdr.ubc.ca [cmdr.ubc.ca]

- 8. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 11. NMR spectroscopy and structure calculations [bio-protocol.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. Structure of the bovine antimicrobial peptide indolicidin bound to dodecylphosphocholine and sodium dodecyl sulfate micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Disruption: A Technical Guide to the Mechanism of Action of Retro-Indolicidin on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retro-indolicidin, a synthetic analog of the naturally occurring antimicrobial peptide indolicidin, has demonstrated enhanced therapeutic potential with heightened antibacterial efficacy and concurrently reduced hemolytic activity. While detailed mechanistic studies on this compound remain comparatively sparse, its mode of action is largely inferred from its parent peptide, indolicidin. This guide synthesizes the current understanding of how these peptides interact with and disrupt bacterial membranes, a critical process for their antimicrobial function. By presenting quantitative data, detailed experimental protocols, and visual representations of the proposed mechanisms, this document serves as a comprehensive resource for researchers in the field of antimicrobial peptide development. The primary focus will be on the well-documented actions of indolicidin, with specific comparative data for this compound highlighted where available, providing a foundational framework for future research into this promising therapeutic candidate.

Introduction: The Promise of this compound

Indolicidin is a 13-residue cationic peptide, rich in tryptophan and proline, isolated from bovine neutrophils. Its broad-spectrum antimicrobial activity has made it a subject of intense study. The retro-analog, with the reversed amino acid sequence, has shown an improved activity profile, exhibiting greater potency against both Gram-positive and Gram-negative bacteria while displaying significantly lower toxicity to mammalian cells.[1] This enhanced therapeutic window underscores the importance of understanding its mechanism of action at the molecular level. The primary target of these peptides is the bacterial cell membrane, where they induce permeabilization and disruption, leading to cell death.[2][3]

Comparative Antimicrobial and Hemolytic Activity

A key study by Ando et al. (2010) provides a direct comparison of the biological activities of indolicidin and its retro analog. The data clearly indicates the superior profile of this compound.

| Peptide | Target Organism | MIC (μg/mL) | Hemolytic Activity (%) |

| Indolicidin | S. aureus | 6.3 | 48 |

| B. subtilis | 3.1 | ||

| E. coli | 6.3 | ||

| P. aeruginosa | 12.5 | ||

| This compound | S. aureus | 3.1 | 4 |

| B. subtilis | 1.6 | ||

| E. coli | 3.1 | ||

| P. aeruginosa | 6.3 |

Caption: Comparative minimal inhibitory concentrations (MICs) and hemolytic activity of Indolicidin and this compound. Data extracted from Ando et al. (2010).[1]

Mechanism of Action on Bacterial Membranes

The interaction of indolicidin, and by extension this compound, with bacterial membranes is a multi-step process that does not conform to a single model. Evidence suggests a combination of mechanisms, including membrane thinning, pore formation, and general disruption of the lipid bilayer.[2][4][5] It is also proposed that indolicidin can translocate across the membrane to interact with intracellular targets such as DNA.[3][6]

Initial Electrostatic Interaction and Interfacial Binding

As a cationic peptide, the initial interaction with the negatively charged bacterial membrane is driven by electrostatic forces. The tryptophan residues play a crucial role in anchoring the peptide at the membrane interface.[7] Fluorescence spectroscopy studies indicate that the tryptophan residues of indolicidin localize at the membrane interface rather than inserting deep into the hydrophobic core of the bilayer.[7]

Membrane Perturbation and Disruption

Following binding, indolicidin induces significant structural changes in the lipid bilayer. Atomic force microscopy (AFM) studies have visualized a continuous shrinking and thinning of supported planar bilayers upon exposure to indolicidin.[5] The peptide's effect is concentration-dependent; at lower concentrations, it may cause a slight disordering of the lipid packing, while at higher concentrations, it can lead to more drastic lipid removal and membrane thinning.[4][5]

The following diagram illustrates the proposed general mechanism of membrane disruption by indolicidin, which is likely shared by its retro analog.

Caption: Proposed mechanism of indolicidin-induced bacterial membrane disruption.

The Debate on Pore Formation

While some studies suggest that indolicidin can form pores or channels in the membrane, the nature of these structures is not well-defined.[2] It is proposed that indolicidin may form toroidal pores, where the lipid monolayers are bent continuously from the outer to the inner leaflet, creating a water core lined by both peptides and lipid head groups. However, other biophysical studies, including those using atomic force microscopy, have not found evidence for the formation of stable pores, suggesting that the primary mechanism might be a more generalized disruption of the membrane integrity, often described by the "carpet model".[4][8]

Intracellular Targeting

There is also evidence to suggest that indolicidin's antimicrobial activity is not solely dependent on membrane disruption. Studies have shown that indolicidin can inhibit DNA synthesis within bacterial cells at concentrations that only partially affect RNA and protein synthesis, suggesting that it can translocate across the membrane to reach intracellular targets.[3]

Experimental Protocols

A variety of biophysical techniques are employed to elucidate the mechanism of action of antimicrobial peptides. Below are detailed methodologies for key experiments.

Atomic Force Microscopy (AFM) for Visualizing Membrane Disruption

AFM allows for the direct visualization of the effect of peptides on model lipid bilayers in real-time and at the nanoscale.

-

Substrate Preparation: Supported planar bilayers (SPBs) are formed on freshly cleaved mica surfaces by vesicle fusion.

-

Lipid Composition: Model membranes can be composed of zwitterionic lipids like phosphatidylcholine (PC) to mimic eukaryotic membranes, or a mixture including anionic lipids like phosphatidylglycerol (PG) to mimic bacterial membranes.

-

Imaging: In situ AFM is performed in a liquid cell. The SPB is first imaged in a buffer solution to establish a baseline.

-

Peptide Interaction: A solution of this compound at a desired concentration is then injected into the liquid cell.

-

Data Acquisition: Images are continuously acquired to observe time-dependent changes in the bilayer structure, such as the formation of defects, membrane thinning, or complete disruption.[4][9]

The following diagram outlines a typical AFM experimental workflow.

Caption: Experimental workflow for Atomic Force Microscopy (AFM) studies.

Circular Dichroism (CD) Spectroscopy for Structural Analysis

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.

-

Sample Preparation: this compound is dissolved in various solvents, such as aqueous buffer (to represent its solution state) and in the presence of lipid vesicles or membrane-mimicking micelles (e.g., sodium dodecyl sulfate - SDS) to simulate its membrane-bound state.

-

Measurement: CD spectra are recorded in the far-UV region (typically 190-250 nm).

-

Data Analysis: The resulting spectra are analyzed to determine the percentage of different secondary structural elements like α-helix, β-sheet, and random coil. For indolicidin, studies have shown that it is largely unstructured in aqueous solution but adopts a more ordered, non-helical conformation upon binding to membranes.[1]

Fluorescence Spectroscopy for Membrane Permeabilization Assays

Fluorescence-based assays are commonly used to quantify the extent and kinetics of membrane leakage induced by the peptide.

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with a fluorescent dye (e.g., carboxyfluorescein) encapsulated at a self-quenching concentration.

-

Assay: The LUVs are suspended in a buffer solution, and the baseline fluorescence is measured.

-

Peptide Addition: this compound is added to the vesicle suspension.

-

Measurement: If the peptide permeabilizes the membrane, the dye is released, leading to its dequenching and a corresponding increase in fluorescence intensity. This increase is monitored over time.

-

Quantification: The percentage of dye leakage is calculated relative to the maximum fluorescence obtained by lysing the vesicles with a detergent like Triton X-100.[7][10]

Conclusion and Future Directions

The mechanism of action of this compound on bacterial membranes, while not yet fully elucidated, is believed to mirror that of its parent peptide, indolicidin, involving initial electrostatic attraction, interfacial binding, and subsequent membrane disruption. The superior therapeutic profile of this compound, with its enhanced bactericidal activity and reduced hemolysis, makes it a highly attractive candidate for further development.[1]

Future research should focus on detailed biophysical studies specifically on this compound to confirm and refine the mechanistic models derived from indolicidin. Key areas of investigation include:

-

High-resolution structural studies of this compound in membrane environments.

-

Direct comparative studies of the kinetics and thermodynamics of membrane interaction between indolicidin and this compound.

-

Investigation into the potential intracellular targets of this compound and its translocation efficiency across bacterial membranes.

A deeper understanding of the structure-activity relationship of this compound will be instrumental in the rational design of even more potent and selective antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. Structure-activity relationship of indolicidin, a Trp-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Antimicrobial Peptide-Amide: Indolicidin on Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A biophysical study of the interactions between the antimicrobial peptide indolicidin and lipid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of antimicrobial peptide action: studies of indolicidin assembly at model membrane interfaces by in situ atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indolicidin action on membrane permeability: carrier mechanism versus pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Retro-Indolicidin's Antimicrobial Spectrum Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of retro-indolicidin, a promising synthetic antimicrobial peptide, against a range of Gram-positive bacteria. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the peptide's proposed mechanism of action.

Introduction to this compound

Indolicidin is a 13-amino acid cationic peptide, rich in tryptophan and proline, originally isolated from bovine neutrophils. Its retro-analog, this compound, features the reversed amino acid sequence of the parent peptide. Despite this inversion, studies have shown that this compound retains, and in some cases, exhibits enhanced antimicrobial properties with potentially reduced hemolytic activity compared to the native indolicidin. Its functional behavior is reported to be identical to that of native indolicidin, suggesting similar structural propensities and mechanisms of action.[1][2] This makes this compound a subject of significant interest in the development of new antimicrobial agents.

Quantitative Antimicrobial Spectrum

| Peptide/Analog | Organism | Strain | MIC (µg/mL) | Reference |

| Indolicidin | Streptococcus pneumoniae | Clinical Isolates | 15.62–31.25 | [3] |

| This compound | Gram-positive bacteria | (Not specified) | Higher activity than Indolicidin | [4] |

| CP10A (Indolicidin Analog) | Staphylococcus aureus | (Not specified) | - | [1] |

| CP10A (Indolicidin Analog) | Staphylococcus epidermidis | (Not specified) | - | [1] |

| Indolicidin Analogs | Gram-positive bacteria | 11 tested strains | 0.9 - 6.1 (MIC50) | [5] |

Note: The table will be updated as more specific quantitative data for this compound becomes available.

Mechanism of Action

The antimicrobial action of indolicidin and its analogs, including this compound, is multifaceted, involving both membrane disruption and interference with intracellular processes. The proposed mechanism does not appear to follow a single, defined signaling pathway but rather a cascade of events leading to bacterial cell death.

Membrane Interaction and Permeabilization

The initial interaction of this compound with Gram-positive bacteria involves its binding to the negatively charged components of the cell envelope, such as teichoic acids. This interaction is facilitated by the peptide's cationic nature. Following this initial binding, the peptide is believed to disrupt the integrity of the cytoplasmic membrane. This disruption can lead to the formation of transient pores or a more generalized membrane destabilization, resulting in the leakage of ions and small molecules, and the dissipation of the membrane potential.[6][7]

Intracellular Targets

Following membrane translocation, this compound can access the bacterial cytoplasm and interfere with essential cellular processes. Evidence suggests that indolicidin and its derivatives can inhibit the synthesis of DNA, RNA, and proteins.[8][9] The inhibition of DNA synthesis has been observed to cause filamentation in bacteria, a phenomenon where cells continue to elongate but fail to divide.[9] This suggests a direct or indirect interaction with the cellular machinery responsible for replication and cell division.

Caption: Proposed mechanism of action for this compound against Gram-positive bacteria.

Experimental Protocols

The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a key experiment for assessing its antimicrobial spectrum.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the microbroth dilution method, which is a standard procedure for antimicrobial susceptibility testing.

Materials:

-

This compound peptide

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Add an equal volume of the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted peptide. This will result in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls:

-

Positive Control: A well containing the bacterial suspension in MHB without any peptide to ensure bacterial growth.

-

Negative Control: A well containing MHB only to check for contamination.

-

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. The results can be confirmed by measuring the optical density (OD) at 600 nm using a spectrophotometer.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates significant antimicrobial activity against Gram-positive bacteria, with a mechanism that involves both membrane disruption and the inhibition of crucial intracellular processes. While more extensive quantitative data is needed to fully delineate its antimicrobial spectrum, the available evidence suggests that this compound and its analogs are promising candidates for the development of novel therapeutic agents to combat bacterial infections. Further research should focus on obtaining a comprehensive set of MIC values against a wider range of clinical isolates and further elucidating the specific molecular targets within the bacterial cell.

References

- 1. cmdr.ubc.ca [cmdr.ubc.ca]

- 2. A novel antimicrobial peptide screened by a Bacillus subtilis expression system, derived from Larimichthys crocea Ferritin H, exerting bactericidal and parasiticidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent binding of the natural antimicrobial peptide indolicidin to DNA abasic sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indolicidin analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cmdr.ubc.ca [cmdr.ubc.ca]

- 7. Mode of action of the antimicrobial peptide indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and mechanism of action of an indolicidin peptide derivative with improved activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Tryptophan Residues in the Activity of Retro-Indolicidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial peptide Retro-indolicidin, with a specific focus on the critical role of its tryptophan residues. This compound, a 13-amino acid cationic peptide, is the retro-analog of indolicidin, an antimicrobial peptide isolated from bovine neutrophils. This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the peptide's proposed mechanism of action.

Introduction to this compound and the Significance of Tryptophan

Indolicidin and its retro-analog, this compound, have garnered significant interest due to their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. A defining characteristic of these peptides is their unusually high content of tryptophan residues. Tryptophan, with its large hydrophobic indole side chain, is known to play a crucial role in the interaction of antimicrobial peptides with biological membranes. Studies have shown that the functional behavior of this compound is identical to that of native indolicidin, suggesting that the overall conformational propensities and charge distribution are more critical for its activity than the specific peptide bond direction. The tryptophan residues are essential for the biological activities of these peptides, contributing significantly to their ability to partition into and disrupt microbial cell membranes.

Quantitative Analysis of Antimicrobial and Hemolytic Activity

The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. Hemolytic activity, a measure of cytotoxicity against red blood cells, is a critical parameter for therapeutic potential. The following tables summarize the quantitative data from various studies, highlighting the impact of tryptophan residue modifications.

Table 1: Minimum Inhibitory Concentration (MIC) of Indolicidin, this compound, and Analogs against various bacterial strains.

| Peptide/Analog | S. aureus (μg/mL) | E. coli (μg/mL) | S. typhimurium (μg/mL) | Reference |

| Indolicidin | 6.25 | 12.5 | 12.5 | |

| This compound | 3.13 | 6.25 | 6.25 | |

| [L9]Ind | 6.25 | 12.5 | 12.5 | |

| [L11]Ind | 12.5 | 25 | 25 | |

| [K8,L9]Ind | 6.25 | 12.5 | 12.5 | |

| [K6,8,L9]Ind | 12.5 | 25 | 25 |

Table 2: Hemolytic Activity of Indolicidin, this compound, and Analogs.

| Peptide/Analog | Hemolytic Activity (%) at 100 μg/mL | Reference |

| Indolicidin | 95 | |

| This compound | 10 | |

| [L9]Ind | < 5 | |

| [L11]Ind | < 5 | |

| [K8,L9]Ind | < 5 | |

| [K6,8,L9]Ind | < 5 |

These data indicate that this compound exhibits higher antibacterial activity and remarkably lower hemolytic activity compared to the parent indolicidin. Furthermore, the substitution of specific tryptophan residues with leucine significantly reduces hemolytic activity while maintaining considerable antibacterial efficacy, suggesting that the position and number of tryptophan residues are key determinants of both antimicrobial potency and cytotoxicity.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound and its analogs.

Peptide Synthesis and Purification

Indolicidin and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin and Amino Acid Coupling: The synthesis is initiated on a PAL-PS-resin. Fmoc-protected amino acids are sequentially coupled using a suitable activating agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).

-

Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine in DMF (dimethylformamide).

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), phenol, water, thioanisole, and ethanedithiol (Reagent K).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purity and identity of the synthesized peptides are confirmed by analytical HPLC, mass spectrometry (e.g., FABMS or ESI-MS), and amino acid analysis.

Antimicrobial Activity Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

-

Bacterial Culture: Bacterial strains are grown in Mueller-Hinton broth (MHB) to an optical density at 600 nm (OD600) of 0.4-0.6. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: Serial twofold dilutions of the peptides are prepared in MHB in a 96-well microtiter plate.

-

Inoculation: An equal volume of the diluted bacterial suspension is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay measures the lytic activity of the peptides against red blood cells (erythrocytes).

-

Erythrocyte Preparation: Fresh human or bovine red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

-

Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of the peptides at 37°C for 1 hour.

-

Centrifugation: The samples are centrifuged to pellet the intact erythrocytes.

-

Hemoglobin Release Measurement: The release of hemoglobin into the supernatant is measured spectrophotometrically by reading the absorbance at 540 nm.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 where the negative control is PBS and the positive control is 1% Triton X-100.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of the peptides in different environments.

-

Sample Preparation: Peptides are dissolved in various solvents, such as aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4), membrane-mimicking environments like trifluoroethanol (TFE), or in the presence of lipid vesicles (e.g., dipalmitoylphosphatidylcholine - DPPC).

-

Data Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-250 nm) at a controlled temperature.

-

Data Analysis: The resulting spectra provide information about the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of the peptide under different conditions.

Tryptophan Fluorescence Quenching

This technique is used to study the interaction of tryptophan residues with the environment and their accessibility to quenchers.

-

Sample Preparation: The peptide is dissolved in a buffer, and a stock solution of a quenching agent (e.g., potassium iodide, KI) is prepared.

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence of the peptide is measured using a fluorometer with an excitation wavelength of around 280-295 nm and an emission spectrum recorded from 300 to 400 nm.

-

Quenching Titration: Aliquots of the quencher stock solution are added to the peptide solution, and the fluorescence intensity is measured after each addition.

-

Data Analysis: The quenching data is often analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which provides information about the accessibility of the tryptophan residues to the quencher.

Visualizing the Mechanism of Action and Experimental Workflow

The proposed mechanism of action for this compound involves its interaction with and disruption of the bacterial cell membrane. This process, along with a typical experimental workflow for its characterization, can be visualized using diagrams.

Caption: Proposed mechanism of action for this compound.

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

The tryptophan residues in this compound are indispensable for its antimicrobial activity. Their hydrophobic nature facilitates the peptide's interaction with and insertion into the bacterial membrane, leading to membrane disruption and subsequent cell death. Furthermore, evidence suggests that indolicidin can translocate into the cytoplasm and inhibit DNA synthesis. The retro-analog of indolicidin demonstrates a favorable therapeutic profile with enhanced antimicrobial activity and reduced hemolytic toxicity compared to the parent peptide. Strategic substitution of tryptophan residues offers a promising avenue for the rational design of novel antimicrobial peptides with improved selectivity and efficacy. This guide provides a foundational understanding for researchers and drug development professionals working on the development of peptide-based therapeutics.

Unraveling the Protease Inhibitory Potential of Retro-indolicidin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the protease inhibitory activity of Retro-indolicidin, a synthetic peptide derived from the bovine antimicrobial peptide, indolicidin. This compound, a 13-amino acid cationic peptide, has demonstrated significant protease inhibitory capabilities in vitro, in addition to its known antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule.

Core Concepts: Protease Inhibition by this compound

This compound, the reverse peptide of indolicidin also known as Rev4, has been identified as a potent inhibitor of certain proteases.[1] While the parent molecule, indolicidin, is known for its broad-spectrum antimicrobial activity primarily through membrane disruption and inhibition of DNA synthesis, the retro-analogue exhibits a distinct bioactivity profile that includes direct enzyme inhibition.[2] This inhibitory action presents a promising avenue for therapeutic development, particularly in conditions characterized by excessive protease activity.

At present, detailed quantitative data on the specific proteases inhibited by this compound and the corresponding inhibition constants (e.g., IC50, Ki) are not extensively available in publicly accessible scientific literature. The primary focus of existing research has been on the antimicrobial mechanisms of indolicidin and the protease resistance of its analogues, rather than the direct protease inhibitory action of the retro sequence.

Experimental Protocols

Detailed experimental protocols for assessing the protease inhibitory activity of this compound are not explicitly outlined in the available literature. However, based on standard methodologies for characterizing protease inhibitors, a general workflow can be proposed.

General Protease Inhibition Assay Protocol

A common method to determine the inhibitory activity of a peptide like this compound involves monitoring the activity of a target protease in the presence and absence of the peptide. This is typically achieved using a chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage by the protease.

Materials:

-

Target Protease (e.g., Trypsin, Chymotrypsin, Elastase)

-

This compound (lyophilized powder)

-

Appropriate Assay Buffer (specific to the protease)

-

Chromogenic or Fluorogenic Protease Substrate

-

Microplate Reader

-

96-well microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or buffer) to create a stock solution.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to obtain a range of desired concentrations.

-

Prepare a stock solution of the target protease in the assay buffer. The final concentration should be optimized for the specific assay.

-

Prepare a stock solution of the substrate in a suitable solvent (as recommended by the manufacturer) and then dilute it to the working concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the target protease solution to each well.

-

Add varying concentrations of the this compound dilutions to the wells. Include a control well with buffer instead of the inhibitor.

-

Incubate the protease and inhibitor mixture for a predetermined period at the optimal temperature for the enzyme to allow for binding.

-

-

Initiation of Reaction and Measurement:

-

Add the substrate solution to each well to initiate the enzymatic reaction.

-

Immediately place the microplate in a microplate reader.

-

Measure the absorbance or fluorescence at regular intervals for a specified duration. The kinetic read-out will show the rate of substrate cleavage.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound.

-

Plot the percentage of protease inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the protease activity, by fitting the data to a suitable dose-response curve.

-

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for assessing the protease inhibitory activity of this compound.

Caption: General workflow for protease inhibition assay.

Logical Relationship of Peptide Analogues

The relationship between indolicidin and its analogues, including this compound, is crucial for understanding their distinct biological activities.

Caption: Relationship of Indolicidin and its analogues.

Concluding Remarks

This compound presents a compelling case for further investigation as a protease inhibitor. While its protease inhibitory activity has been noted, a comprehensive characterization is still required to fully understand its therapeutic potential. Future research should focus on screening this compound against a panel of clinically relevant proteases to determine its specificity and potency. Elucidating the mechanism of inhibition will also be critical for its development as a potential therapeutic agent. This technical guide serves as a foundational document to encourage and guide such research endeavors.

References

Methodological & Application

Application Note and Protocol for the Solid-Phase Synthesis of Retro-Indolicidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolicidin is a 13-amino acid cationic antimicrobial peptide isolated from the cytoplasmic granules of bovine neutrophils. It exhibits a broad spectrum of activity against bacteria, fungi, and some viruses. A retro-analog of indolicidin, Retro-indolicidin, where the amino acid sequence is reversed, has been shown to possess strong antimicrobial and protease inhibitory activities. This document provides a detailed protocol for the solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a widely used method for peptide synthesis.

Principle of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, allows for the stepwise synthesis of a peptide chain anchored to an insoluble resin support. This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. The Fmoc/tBu strategy is employed, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups. The synthesis involves a series of deprotection and coupling steps, followed by cleavage from the resin and final purification.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the solid-phase synthesis of the parent peptide, indolicidin. This data can serve as a benchmark for the synthesis of this compound.

| Parameter | Value | Reference |

| Initial Purity (Post-Cleavage) | Up to 93% | [1] |

| Final Purity (Post-HPLC) | > 99% | [1] |

| Overall Yield | 39% (for a large-scale synthesis) | [1] |

| Characterization Methods | HPLC, Mass Spectrometry, Amino Acid Sequencing | [1][2] |

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc chemistry on a Rink Amide resin, which will yield a C-terminally amidated peptide, similar to the native indolicidin.

Materials and Reagents

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Phenol

-

Water

-

Diethyl ether

-

Acetonitrile (ACN)

-

HPLC-grade water

Equipment

-

Peptide synthesis vessel

-

Shaker or rocker

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

-

Lyophilizer

Synthesis Procedure

The synthesis involves the following key stages: resin swelling, Fmoc deprotection, amino acid coupling, and cleavage/deprotection.

1. Resin Preparation and Swelling:

-

Place the Rink Amide resin in the synthesis vessel.

-

Wash the resin with DMF (3 x 5 mL).

-

Swell the resin in DMF for at least 1 hour at room temperature.

2. First Amino Acid Coupling:

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

-

Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading capacity), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

-

Add the activation mixture to the resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

-

Wash the resin with DMF (3 x 5 mL). A Kaiser test can be performed to ensure complete coupling.

3. Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

4. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (5 x 5 mL) and dry it under vacuum.

-

Prepare the cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).[1][2]

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

5. Purification and Characterization:

-

Dissolve the crude peptide in a minimal amount of ACN/water.

-

Purify the peptide using reverse-phase HPLC.

-

Analyze the purified fractions by mass spectrometry to confirm the molecular weight.

-

Pool the pure fractions and lyophilize to obtain the final peptide powder.

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: Workflow for the solid-phase synthesis of this compound.

Proposed Mechanism of Action of this compound

References

Application Note: Purification of Synthetic Retro-Indolicidin Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retro-indolicidin is a 13-amino acid cationic peptide, an isomer of the naturally occurring antimicrobial peptide indolicidin, which was originally isolated from bovine neutrophils. It exhibits potent antimicrobial activity against a broad spectrum of bacteria and shows promise in drug development due to its enhanced antibacterial properties and reduced hemolytic activity compared to its parent peptide[1]. Following solid-phase peptide synthesis (SPPS), the crude synthetic product contains the target peptide as well as various impurities, such as truncated sequences, deletion sequences, and by-products from protecting groups. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound, offering high resolution and recovery.[2][3][4][5]

This application note provides a detailed protocol for the purification of synthetic this compound using both analytical and preparative RP-HPLC.

Data Presentation

Analytical RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size, wide pore (300 Å)[2] |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water[6] |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile[6] |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 20 µL |

| Sample Concentration | 1 mg/mL in Mobile Phase A |

Preparative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 21.2 x 250 mm, 10 µm particle size, wide pore (300 Å) |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 15-55% B over 40 minutes |

| Flow Rate | 18 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 1-5 mL |

| Sample Concentration | 10-20 mg/mL in Mobile Phase A |

Typical Purification Performance

| Parameter | Result |

| Crude Purity (by analytical HPLC) | 60-75% |

| Final Purity (by analytical HPLC) | >98% |

| Overall Yield | 30-45% |

| Retention Time (Analytical) | ~18-22 minutes |

Experimental Protocols

Sample Preparation

-

Dissolution of Crude Peptide: Accurately weigh the lyophilized crude this compound. Dissolve the peptide in Mobile Phase A to the desired concentration for either analytical (1 mg/mL) or preparative (10-20 mg/mL) HPLC.

-

Sonication: If the peptide does not dissolve readily, sonicate the solution in a water bath for 5-10 minutes.

-

Filtration: Filter the peptide solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Analytical RP-HPLC for Purity Assessment

-

System Equilibration: Equilibrate the analytical HPLC system with the C18 column at the initial gradient condition (5% Mobile Phase B) until a stable baseline is achieved.

-

Injection: Inject 20 µL of the filtered crude peptide solution.

-

Chromatography: Run the analytical gradient as specified in the data table.

-

Data Analysis: Integrate the chromatogram to determine the purity of the crude product. The main peak corresponding to this compound should be identified (this can be confirmed by mass spectrometry).

Preparative RP-HPLC for Purification

-

System Equilibration: Equilibrate the preparative HPLC system with the larger C18 column at the initial gradient condition (15% Mobile Phase B).

-

Injection: Inject the filtered crude peptide solution. The volume will depend on the amount of crude peptide to be purified.

-

Chromatography and Fraction Collection: Run the preparative gradient as specified. Collect fractions corresponding to the main peak of interest based on the UV chromatogram. It is advisable to collect fractions across the entire peak to isolate the purest portions.

-

Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

Final Purity and Characterization

-

Final Purity Check: Dissolve a small amount of the lyophilized, purified peptide in Mobile Phase A and analyze using analytical RP-HPLC to confirm the final purity.

-

Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7][8] The expected mass should be calculated based on the amino acid sequence of this compound.

Visualizations

Caption: Workflow for the purification of synthetic this compound.

Caption: Relationship between analytical and preparative HPLC.

References

- 1. Structure-activity relationship of indolicidin, a Trp-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 5. scispace.com [scispace.com]

- 6. hristov.com [hristov.com]

- 7. Synthesis and characterization of indolicidin, a tryptophan-rich antimicrobial peptide from bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Assessing the Antimicrobial Activity of Retro-indolicidin

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Retro-indolicidin, a 13-amino acid cationic antimicrobial peptide, is the retro-inverso isomer of indolicidin, a peptide isolated from bovine neutrophils.[1][2] Notably, the functional behavior of this compound is identical to that of its native counterpart, indolicidin.[1] Both peptides exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.[1] The mechanism of action is multifaceted, involving the permeabilization of bacterial cell membranes and the inhibition of intracellular processes such as DNA synthesis.[1][3][4][5] This document provides detailed protocols for the comprehensive assessment of the antimicrobial properties of this compound, including the determination of its minimum inhibitory and bactericidal concentrations, evaluation of its killing kinetics, and assessment of its cytotoxicity towards mammalian cells.

Mechanism of Action

This compound, like indolicidin, exerts its antimicrobial effects through a multi-step process. The initial interaction involves binding to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1][3] This is followed by the disruption of the cell membrane's integrity, leading to increased permeability.[3] Unlike some lytic peptides, indolicidin and its retro-isomer do not necessarily cause complete cell lysis but rather form channels or pores in the membrane.[3] This disruption allows the peptide to potentially translocate into the cytoplasm and interfere with essential cellular functions, most notably DNA synthesis.[4][5] This dual-action mechanism, targeting both the cell envelope and intracellular processes, makes it a compelling candidate for further investigation and development.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] A standard broth microdilution method is recommended for determining the MIC of this compound.[7][8][9]

Materials:

-

This compound peptide

-

Test bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)[6]

-

Sterile 96-well polypropylene microtiter plates[7]

-

Sterile polypropylene tubes[7]

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Peptide Preparation: Prepare a stock solution of this compound in sterile deionized water or a suitable solvent (e.g., 0.01% acetic acid) to a concentration of 1280 µg/mL.

-

Bacterial Inoculum Preparation:

-

Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The optical density at 600 nm (OD600) should be adjusted to a value corresponding to this concentration (typically 0.08-0.1).[9]

-

-

Microtiter Plate Setup:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (bacterial growth without peptide), and well 12 will be a negative control (sterile broth).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (i.e., the first clear well). The absorbance can also be read at 600 nm to confirm the visual assessment.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10] It is determined by subculturing from the clear wells of the MIC assay.

Materials:

-

MIC plate from the previous experiment

-

Mueller-Hinton Agar (MHA) plates

-

Sterile pipette tips

-

Incubator (37°C)

Protocol:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-50 µL aliquot.[11]

-

Plating: Spread the aliquot onto a fresh MHA plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10] This is practically determined as the lowest concentration that prevents any colony formation on the MHA plate.[7]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[12]

Materials:

-

This compound peptide

-

Test bacterial strain

-

MHB

-

Sterile flasks or tubes

-

Shaking incubator (37°C)

-

MHA plates

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

Protocol:

-

Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6) and dilute it in fresh MHB to a starting concentration of approximately 1 x 10^6 CFU/mL.

-

Experimental Setup:

-

Prepare flasks containing the bacterial inoculum and different concentrations of this compound (e.g., 1x MIC, 2x MIC, and 4x MIC).

-

Include a growth control flask without any peptide.

-

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specific time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.[13]

-

Viable Cell Count:

-

Perform serial dilutions of the collected aliquots in sterile saline or PBS.

-

Plate the dilutions onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of this compound against mammalian cells to determine its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14]

Materials:

-

This compound peptide

-

Mammalian cell line (e.g., HEK293, HeLa, or primary cells)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile 96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Peptide Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the peptide dilutions to the cells.

-

Include a vehicle control (medium without peptide) and a positive control for cell death (e.g., a known cytotoxic agent).

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell growth).

Data Presentation

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli ATCC 25922 | Negative | ||

| Pseudomonas aeruginosa ATCC 27853 | Negative | ||

| Staphylococcus aureus ATCC 29213 | Positive | ||

| Enterococcus faecalis ATCC 29212 | Positive |

Table 2: Cytotoxicity of this compound

| Cell Line | Cell Type | Incubation Time (h) | IC50 (µg/mL) |

| HEK293 | Human Embryonic Kidney | 24 | |

| HeLa | Human Cervical Cancer | 24 | |

| Primary Human Fibroblasts | Primary Cells | 24 |

Visualizations

References